11-Bromoundecanoic acid
Overview
Description
11-Bromoundecanoic acid is an organic compound with the molecular formula C11H21BrO2. It is a brominated fatty acid, specifically a derivative of undecanoic acid, where a bromine atom is attached to the eleventh carbon of the undecanoic acid chain. This compound is known for its applications in organic synthesis and various industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 11-Bromoundecanoic acid can be synthesized through the bromination of undecenoic acid. The process typically involves the reaction of undecenoic acid with hydrobromic acid in the presence of a peroxide. This reaction is carried out in the absence of free radicals to ensure the selective bromination at the eleventh carbon position .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of anhydrous hydrobromic acid and toluene as a solvent. The reaction is conducted under controlled conditions to maximize yield and purity. The process may also involve the use of air to facilitate the bromination reaction .
Chemical Reactions Analysis
Types of Reactions: 11-Bromoundecanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups.
Oxidation Reactions: The carboxylic acid group can be oxidized to form corresponding lactones or other derivatives.
Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Common Reagents and Conditions:
Substitution Reactions: Potassium salt of dimethyl hydantoin is commonly used to yield 4,4-dimethyl hydantoin-undecanoic acid.
Oxidation Reactions: Potassium permanganate or other strong oxidizing agents can be used.
Reduction Reactions: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Major Products Formed:
Substitution Reactions: 4,4-Dimethyl hydantoin-undecanoic acid.
Oxidation Reactions: 11-Hydroxyundecanoic lactone.
Reduction Reactions: 11-Hydroxyundecanoic acid.
Scientific Research Applications
11-Bromoundecanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a precursor for the synthesis of biologically active molecules, such as fatty acid derivatives that can be used in metabolic studies.
Medicine: It is utilized in the development of drugs and therapeutic agents, particularly those targeting metabolic pathways.
Industry: It is employed in the production of polymers and other industrial chemicals
Mechanism of Action
The mechanism of action of 11-Bromoundecanoic acid involves its ability to undergo substitution and oxidation reactions, which allows it to interact with various molecular targets. The bromine atom in the compound can be replaced with other functional groups, enabling the formation of diverse derivatives. These derivatives can then interact with specific enzymes or receptors, modulating biological pathways and exerting therapeutic effects .
Comparison with Similar Compounds
- 10-Bromodecanoic acid
- 12-Bromododecanoic acid
- 8-Bromooctanoic acid
- 6-Bromohexanoic acid
Comparison: 11-Bromoundecanoic acid is unique due to its specific bromination at the eleventh carbon position, which imparts distinct chemical properties and reactivity. Compared to other brominated fatty acids, it offers a balance between chain length and functional group accessibility, making it versatile for various synthetic applications .
Properties
IUPAC Name |
11-bromoundecanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21BrO2/c12-10-8-6-4-2-1-3-5-7-9-11(13)14/h1-10H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUDGNRWYNOEIKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCBr)CCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8062658 | |
Record name | 11-Bromoundecanoic acid | |
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Molecular Weight |
265.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Beige crystalline solid; [Sigma-Aldrich MSDS] | |
Record name | 11-Bromoundecanoic acid | |
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CAS No. |
2834-05-1 | |
Record name | 11-Bromoundecanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2834-05-1 | |
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Record name | Undecanoic acid, 11-bromo- | |
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Record name | 11-BROMOUNDECANOIC ACID | |
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Record name | Undecanoic acid, 11-bromo- | |
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Record name | 11-Bromoundecanoic acid | |
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Record name | 11-bromoundecanoic acid | |
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Record name | 11-Bromodecanoic acid | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 11-Bromoundecanoic acid can be synthesized using 10-undecenoic acid and hydrobromic acid as raw materials. [, ] This reaction can be optimized by adjusting factors such as the solvent, initiating agent, reaction temperature, and ripening time. For example, using a benzene and toluene solvent mixture, benzoyl peroxide as an initiator, and a reaction temperature of 5-20°C can yield up to 91% of this compound. []
A: The molecular formula of this compound is C11H21BrO2. Its molecular weight is 265.19 g/mol. []
A: this compound and its derivatives can be characterized using several spectroscopic techniques, including Fourier Transform Infrared (FTIR), proton Nuclear Magnetic Resonance (1H NMR), carbon-13 Nuclear Magnetic Resonance (13C NMR), and Mass Spectrometry (MS). [, , ]
A: While specific data on the ecotoxicological effects of this compound is limited in the provided research, dipyridine derivatives, which can be synthesized using this compound, are known to pose environmental problems. [] Research suggests exploring adsorptive removal methods using activated carbon to mitigate the environmental impact of these compounds. []
A: While specific alternatives aren't explicitly mentioned in the provided research, exploring compounds with similar structures and functionalities to this compound may provide alternatives depending on the specific application. For instance, researchers have investigated the use of 11-phenoxyundecyl phosphate, synthesized from this compound, as an acceptor substrate for studying enzyme activity. [, ]
A: Scanning Tunneling Microscopy (STM) studies reveal a unique odd-even length effect on the packing of this compound and 12-Bromododecanoic acid on graphite surfaces. [, ] Despite the single methylene group difference, these molecules exhibit distinct packing arrangements at the liquid-solid interface, suggesting a significant influence of the alkyl chain length on their self-assembly behavior. [, ]
A: this compound has been used in the synthesis of various materials, including N-halamine-based antimicrobial fillers for polymer composites. [] The brominated compound allows for surface modification of materials like CaCO3, imparting antibacterial properties while also enhancing organophilicity. []
A: Researchers have used this compound to synthesize derivatives like 11-phenoxyundecyl phosphate, which acts as an acceptor substrate for UDP-GlcNAc: polyprenyl phosphate GlcNAc-phosphotransferase. [, ] This enzyme plays a crucial role in bacterial cell wall biosynthesis, making this compound derivatives valuable tools for studying this essential biological process.
ANone: Studying this compound effectively requires access to various research infrastructure and resources, including:
- Spectroscopic techniques: FTIR, NMR (1H and 13C), and MS are crucial for structural characterization and analysis. [, , ]
- Microscopy: STM is essential for investigating the self-assembly and packing behavior of this compound on surfaces. [, ]
- Synthetic chemistry facilities: Laboratories equipped for organic synthesis are necessary for preparing this compound and its derivatives. [, , ]
- Analytical tools: Access to analytical techniques like gas chromatography-mass spectrometry (GC-MS) is vital for identifying and quantifying this compound in complex mixtures. []
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